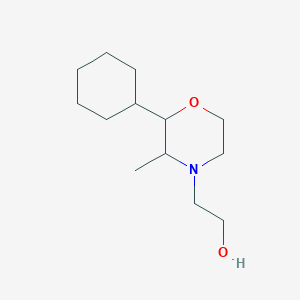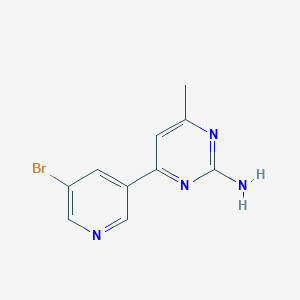
4-(5-Bromopyridin-3-yl)-6-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromopyridin-3-yl)-6-methylpyrimidin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antitumor, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopyridin-3-yl)-6-methylpyrimidin-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromopyridin-3-yl)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
4-(5-Bromopyridin-3-yl)-6-methylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antitumor, and antifungal agent.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly α-glucosidase inhibition, which is relevant for treating type II diabetes mellitus.
Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(5-Bromopyridin-3-yl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to therapeutic effects, such as reducing blood glucose levels in the case of α-glucosidase inhibition .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine ring and exhibit similar biological activities.
Thiourea Derivatives: These compounds also show enzyme inhibitory potential and are used in medicinal chemistry.
Uniqueness
4-(5-Bromopyridin-3-yl)-6-methylpyrimidin-2-amine is unique due to its specific structure, which combines a bromopyridine moiety with a methylpyrimidine ring. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
913322-65-3 |
|---|---|
Molecular Formula |
C10H9BrN4 |
Molecular Weight |
265.11 g/mol |
IUPAC Name |
4-(5-bromopyridin-3-yl)-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C10H9BrN4/c1-6-2-9(15-10(12)14-6)7-3-8(11)5-13-4-7/h2-5H,1H3,(H2,12,14,15) |
InChI Key |
BRQFXJJMAMIJSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


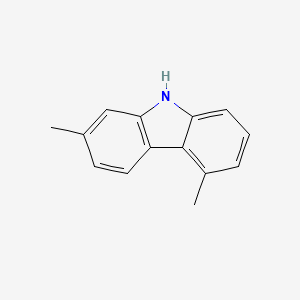
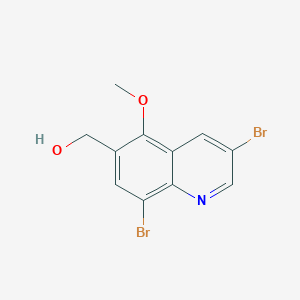
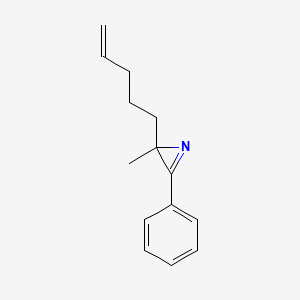
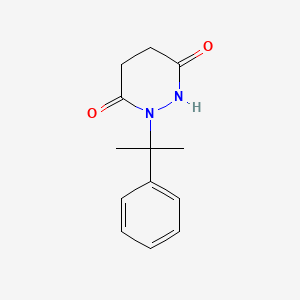
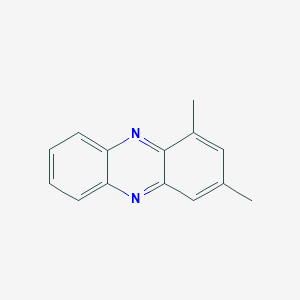
![2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13101884.png)
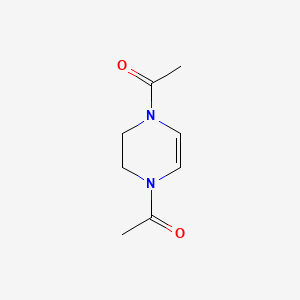
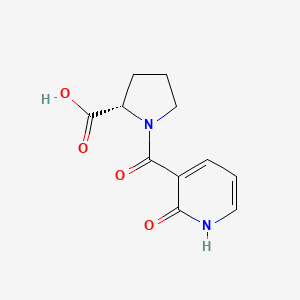
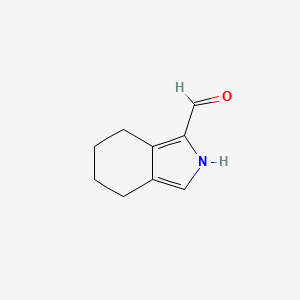


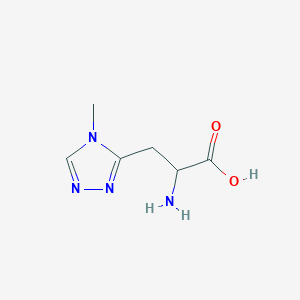
![N,N-Diethyl-6-methyl-3-phenyl[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine](/img/structure/B13101917.png)
